An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications
As a cornerstone intermediate in modern organic synthesis, 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) presents a unique combination of functional groups that make it an invaluable building block for researchers and drug development professionals.[1][2] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, reactivity, and critical applications, offering field-proven insights for its strategic utilization.
Core Physicochemical and Structural Properties
2,6-Difluoro-3-nitrobenzoic acid is a light yellow solid at room temperature.[3] Its structure is characterized by a benzoic acid core substituted with two fluorine atoms ortho to the carboxylic acid and a nitro group at the 3-position. This specific arrangement of electron-withdrawing groups and reactive sites dictates its chemical behavior and utility.[2][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 83141-10-0 | [5][6][7] |
| Molecular Formula | C₇H₃F₂NO₄ | [5][6][8] |
| Molecular Weight | 203.10 g/mol | [5][8] |
| Appearance | White to Light yellow powder/crystal | [3] |
| Melting Point | 92-101 °C | [3][5] |
| Boiling Point (Predicted) | 335.5 ± 42.0 °C | [3] |
| pKa (Predicted) | 1.48 ± 0.29 | [3] |
| Purity | ≥98% | [5][6] |
The molecule's structure can be represented by the following diagram:
Caption: Molecular Structure of 2,6-Difluoro-3-nitrobenzoic Acid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2,6-Difluoro-3-nitrobenzoic acid relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is relatively simple. A key characteristic is a triplet of doublets observed around δ 8.37 ppm and a triplet at approximately δ 7.46 ppm, corresponding to the two aromatic protons.[9]
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.[1] The aromatic carbons resonate between 110-160 ppm, with the carbons directly bonded to fluorine (C2, C6) showing characteristic doublet splitting due to C-F coupling.[1]
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C6 positions.[1] The chemical shifts are influenced by the adjacent carboxylic acid and the vacant C5 position, respectively.
-
FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the principal functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is typically found between 1700-1730 cm⁻¹.[1] Other characteristic bands correspond to the O-H of the acid, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C-F bond vibrations.
Synthesis and Chemical Reactivity
The strategic value of this compound is rooted in its synthesis and the subsequent reactions enabled by its functional groups.
The most common and established method for synthesizing 2,6-Difluoro-3-nitrobenzoic acid is the direct nitration of its precursor, 2,6-difluorobenzoic acid.[1] This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a nitric acid source and a strong acid like sulfuric acid, acts as the electrophile.[1]
The regioselectivity of the reaction is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing.[1] The nitration occurs at the C3 position, which is meta to the carboxyl group and ortho to one of the fluorine atoms, a result of the combined electronic influences.[1]
Caption: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid via Nitration.
The following protocol is a representative procedure for the nitration of 2,6-difluorobenzoic acid.[9]
-
Cooling: In a reaction vessel, cool concentrated sulfuric acid (5 mL) to 0 °C using an ice bath.
-
Addition of Starting Material: Slowly add 2,6-difluorobenzoic acid (1.4 g, 9 mmol) to the cooled sulfuric acid with stirring.
-
Addition of Nitrating Agent: Gradually add potassium nitrate (1 g, 9.9 mmol) to the mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Purification: Dry the organic layer with anhydrous magnesium sulfate, concentrate it under reduced pressure, and wash the resulting solid with ether to yield the final product.[9]
The functional groups of 2,6-Difluoro-3-nitrobenzoic acid serve as handles for a variety of chemical modifications.[1][2]
-
Nitro Group Reduction: The nitro group is readily reduced to a primary amine, yielding 3-Amino-2,6-difluorobenzoic acid.[1] This transformation is pivotal as it introduces a nucleophilic amino group that can participate in amide bond formation, diazotization, or other coupling reactions.[2] Standard reduction methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reducing agents like tin(II) chloride.[1]
-
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile site for reactions such as esterification (e.g., forming Methyl 2,6-Difluoro-3-nitrobenzoate) or amidation to form various amides.[2]
Caption: Key Reaction Pathways from the Core Molecule.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate that streamlines the synthesis of complex, high-value molecules.[2] Its utility spans several critical sectors of chemical R&D.
-
Pharmaceutical Development: This is the most prominent area of application. It is a crucial intermediate in the synthesis of various therapeutic agents.[1][10] Notable examples include its use in the production of B-Raf kinase inhibitors like vemurafenib, which are used in melanoma treatment, and in the synthesis of fluoroquinolone antibacterials.[6][9] The incorporation of the difluoro-substituted ring can enhance metabolic stability and lipophilicity, desirable properties for drug candidates.[2]
-
Agrochemicals: The compound is used in the formulation of advanced herbicides and pesticides, where the unique properties imparted by the fluorine and nitro groups can improve efficacy and selectivity.[2][10]
-
Material Science: Researchers are exploring its potential in creating specialty polymers and coatings.[10] The introduction of fluorinated and nitro-functionalized aromatic units can modify the thermal, mechanical, and electronic properties of materials.[4][10]
Caption: Major Application Areas for the Title Compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,6-Difluoro-3-nitrobenzoic acid is essential. It is classified as an irritant.[3][8]
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
| Hazard Statements | H315 | Causes skin irritation. | [8][11][12] |
| H319 | Causes serious eye irritation. | [8][11][12] | |
| H335 | May cause respiratory irritation. | [8][12] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [8][12] |
| P264 | Wash skin thoroughly after handling. | [11][12] | |
| P280 | Wear protective gloves/eye protection/face protection. | [11][12] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [11][12] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
-
Handling: Use in a well-ventilated area or under a chemical fume hood to prevent dust dispersion and inhalation.[11] Avoid contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.[11]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][13] Keep away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.[11]
Conclusion
2,6-Difluoro-3-nitrobenzoic acid is a strategically designed chemical intermediate whose value is demonstrated by its widespread use in high-stakes R&D fields, particularly pharmaceuticals.[2][10] Its well-defined synthesis, predictable reactivity, and the advantageous properties it imparts to target molecules make it a powerful tool for chemists. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for leveraging its full potential in the efficient construction of complex and novel molecular architectures.
References
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The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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2,6-DIFLUORO-3-NITROBENZOIC ACID. (n.d.). Five Chongqing Chemdad Co. Retrieved January 11, 2026, from [Link]
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2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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2,6-difluoro-3-nitrobenzoic acid (C7H3F2NO4). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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